

Spectroscopic Profile of Cyclohepta-3,5-dien-1ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Cyclohepta-3,5-dien-1-ol** (CAS No. 1121-63-7). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and analysis based on established principles of organic spectroscopy. The information herein is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Cyclohepta-3,5-dien-1-ol**. These predictions are based on computational models and analysis of analogous structures.

Predicted ¹H NMR Data

The predicted 1 H NMR spectrum of **Cyclohepta-3,5-dien-1-ol** in H₂O at 800 MHz is presented below. Chemical shifts (δ) are reported in parts per million (ppm).



Atom No.	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Number of Protons
1	~4.0 - 4.2	m	-	1H
2	~2.2 - 2.4	m	-	2H
3	~5.6 - 5.8	m	-	1H
4	~5.8 - 6.0	m	-	1H
5	~5.8 - 6.0	m	-	1H
6	~5.6 - 5.8	m	-	1H
7	~2.2 - 2.4	m	-	2H
ОН	Variable	br s	-	1H

Data is predicted and should be confirmed by experimental analysis.[1]

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on the analysis of similar cyclic alcohols and dienes.

Atom No.	Chemical Shift (ppm)
1	~65 - 75
2	~30 - 40
3	~125 - 135
4	~125 - 135
5	~125 - 135
6	~125 - 135
7	~30 - 40

Data is predicted and should be confirmed by experimental analysis.



Predicted Infrared (IR) Spectroscopy Data

The expected IR absorption bands for Cyclohepta-3,5-dien-1-ol are listed below.

Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (alkene)	3000 - 3100	Medium
C-H stretch (alkane)	2850 - 3000	Medium
C=C stretch (alkene)	1600 - 1680	Medium-Weak
C-O stretch (alcohol)	1050 - 1260	Strong

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum of **Cyclohepta-3,5-dien-1-ol** would exhibit the following key fragments. The molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol .[2]

m/z	lon	Fragmentation Pathway
110	[M]+	Molecular Ion
92	[M - H ₂ O] ⁺	Loss of water
81	[C ₆ H ₉] ⁺	Allylic cleavage
79	[C ₆ H ₇] ⁺	Retro-Diels-Alder reaction

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.



- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same sample. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

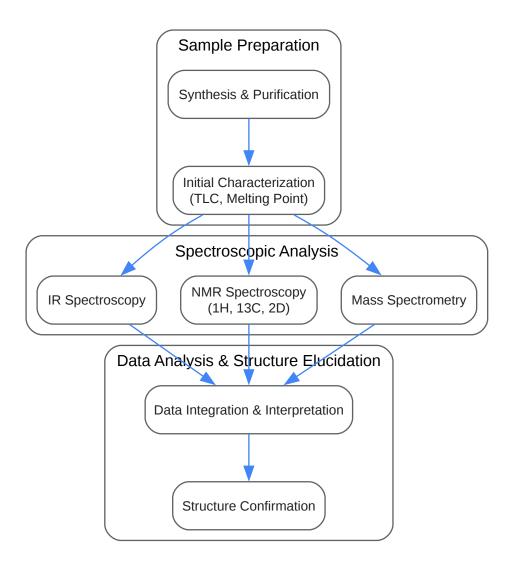
- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 μg/mL.
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).



 Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **Cyclohepta-3,5-dien-1-ol**.



Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **Cyclohepta-3,5-dien-1-ol**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0192604) [np-mrd.org]
- 2. Cyclohepta-3,5-dien-1-ol | C7H10O | CID 272079 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Cyclohepta-3,5-dien-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15387990#spectroscopic-data-of-cyclohepta-3-5-dien-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com